![molecular formula C18H24N6O3 B2795674 3-allyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 941924-26-1](/img/structure/B2795674.png)
3-allyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
3-allyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C18H24N6O3 and its molecular weight is 372.429. The purity is usually 95%.
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Scientific Research Applications
Unnatural Base Pairs in Synthetic Biology
Research into unnatural base pairs beyond the standard Watson-Crick base pairs for synthetic biology applications has highlighted the importance of shape complementarity, stacking ability, and hydrogen-bonding patterns. A specific study developed unnatural base pairs consisting of imidazo[5',4':4,5]pyrido[2,3-d]pyrimidines and 1,8-naphthyridines, which are expected to satisfy criteria for enhanced stacking ability and shape complementarity. These pairs, due to their non-canonical hydrogen bonds, have been recognized as complementary base pairs in nucleotide insertion and PCR processes, indicating their potential utility in synthetic biology and genetic engineering (Saito-Tarashima & Minakawa, 2018).
Antioxidant Activity Determination
Studies on antioxidants and their implications across various fields, including food engineering, medicine, and pharmacy, have focused on developing and evaluating tests for determining antioxidant activity. A comprehensive review of the most important tests used for this purpose, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, discussed the mechanisms, applicability, advantages, and disadvantages of these methods. These assays, based on chemical reactions and spectrophotometry, have been applied successfully in antioxidant analysis and the determination of the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).
Synthetic Methodologies and Chemical Analysis
Developments in high-performance thin-layer chromatography (HPTLC) have facilitated the determination of specific compounds, such as linagliptin, in tablet dosage forms. A study outlined the development of a validated stability-indicating HPTLC method that effectively determines the presence of the drug and possible degradation products in tablet formulations. This highlights the importance of advanced analytical methodologies in ensuring drug quality and stability (Rode & Tajne, 2021).
Glycine-site NMDA Receptor Antagonists
Research into glycine site antagonists of the NMDA receptor has shown promise for treating CNS disorders, including cerebral ischemia, epilepsy, head injury, and schizophrenia. This patent literature review covered various compound classes reported as glycine site antagonists, highlighting the therapeutic potential of these compounds despite challenges in achieving suitable in vivo activity due to their acidic nature, which affects their ability to cross the blood-brain barrier (Kulagowski & Leeson, 1995).
properties
IUPAC Name |
4,7-dimethyl-6-(2-morpholin-4-ylethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O3/c1-4-5-23-16(25)14-15(20(3)18(23)26)19-17-22(13(2)12-24(14)17)7-6-21-8-10-27-11-9-21/h4,12H,1,5-11H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTQTKFHKTTZMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN4CCOCC4)N(C(=O)N(C3=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16813347 |
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